molecular formula C18H23ClN4O3S B11129545 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B11129545
M. Wt: 410.9 g/mol
InChI Key: JCXKSGYLENISBM-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated benzamide core, a dioxido-thiazinan ring, and a trimethyl-pyrazolylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the chlorinated benzamide precursor, which undergoes a series of reactions to introduce the dioxido-thiazinan ring and the trimethyl-pyrazolylmethyl group. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H23ClN4O3S

Molecular Weight

410.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide

InChI

InChI=1S/C18H23ClN4O3S/c1-12-15(13(2)22(3)21-12)11-20-18(24)14-6-7-16(19)17(10-14)23-8-4-5-9-27(23,25)26/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,20,24)

InChI Key

JCXKSGYLENISBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O

Origin of Product

United States

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